

Commercial Suppliers and Technical Guide for **cis-Tranexamic acid-13C2,15N**

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Compound of Interest

Compound Name: *cis-Tranexamic acid-13C2,15N*

Cat. No.: B10783442

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cis-Tranexamic acid-13C2,15N**, a stable isotope-labeled internal standard crucial for accurate quantification in research and clinical settings. The guide details its commercial availability, mechanism of action, and protocols for its use in quantitative analysis.

Introduction to **cis-Tranexamic acid-13C2,15N**

cis-Tranexamic acid-13C2,15N is the isotopically labeled form of cis-tranexamic acid, a synthetic derivative of the amino acid lysine.^[1] Its primary application in a research context is as an internal standard for mass spectrometry-based quantification of tranexamic acid in biological matrices.^[1] The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for precise and accurate measurement by correcting for variations in sample preparation and instrument response.^[2] Tranexamic acid itself is an antifibrinolytic agent that functions by inhibiting the breakdown of fibrin clots.^[3]

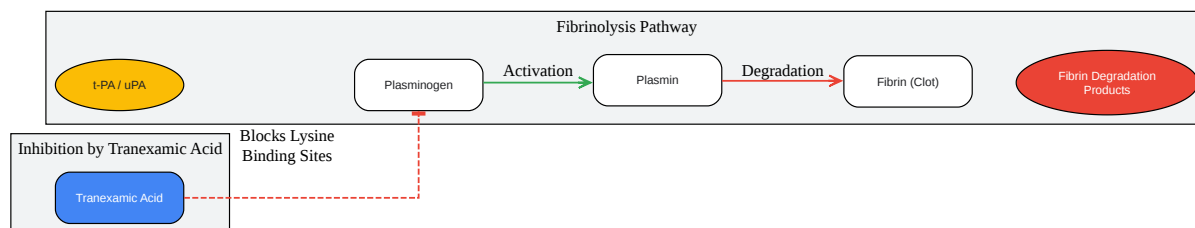
Commercial Availability

Several specialized chemical suppliers offer **cis-Tranexamic acid-13C2,15N** for research purposes. The following table summarizes key information from various vendors.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedChemExpress	cis- Tranexamic acid- 13C2,15N	HY-W778393	1557000-06-2	C ₆ ¹³ C ₂ H ₁₅ ¹⁵ N O ₂	160.19
Axios Research	cis- Tranexamic Acid-13C2- 15N	AR-T05689	N/A	C ₆ ¹³ C ₂ H ₁₅ ¹⁵ N O ₂	Not Specified
Pharmaffiliates	cis- Tranexamic Acid- 13C2,15N	PA STI 084140	1557000-06-2	C ₆ ¹³ C ₂ H ₁₅ ¹⁵ N O ₂	160.19
Coompo	cis- Tranexamic Acid- 13C2,15N	C259630	1557000-06-2	Not Specified	Not Specified

Mechanism of Action: Inhibition of Fibrinolysis

Tranexamic acid's therapeutic effect stems from its ability to block the lysine-binding sites on plasminogen.^[4] This prevents plasminogen from converting to plasmin, the active enzyme responsible for degrading fibrin clots.^[3] By inhibiting this process, tranexamic acid helps to stabilize clots and reduce bleeding.^[5]



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Mechanism of Tranexamic Acid in inhibiting Fibrinolysis.

Experimental Protocols

Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of tranexamic acid in biological fluids.[2][6] **cis-Tranexamic acid-13C₂,15N** is used as the internal standard (IS).

1. Materials and Reagents:

- Tranexamic acid reference standard
- **cis-Tranexamic acid-13C₂,15N** (Internal Standard)
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade

- Water, LC-MS grade

2. Preparation of Stock and Working Solutions:

- Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve tranexamic acid in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **cis-Tranexamic acid-¹³C₂,¹⁵N** in methanol.
- Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard.

3. Sample Preparation:

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the internal standard working solution.
- Add 500 µL of acetonitrile to precipitate proteins.[\[2\]](#)
- Vortex mix for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

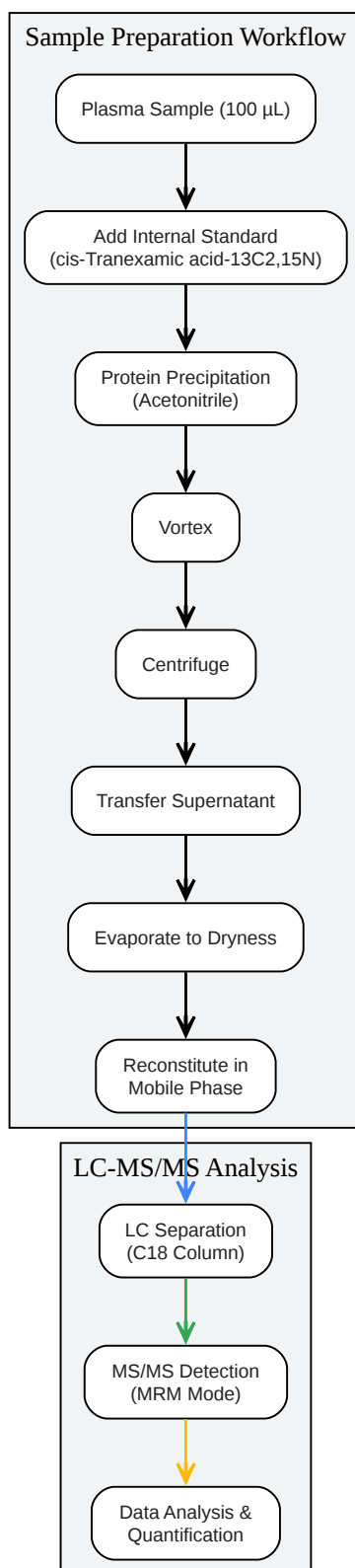
4. LC-MS/MS Conditions:

- LC Column: A C18 column is typically used.[\[6\]](#)
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-10 μL .
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
 - Tranexamic Acid: Precursor ion $[\text{M}+\text{H}]^+$ m/z 158.2 \rightarrow Product ion m/z (e.g., 95.1).[\[2\]](#)
 - **cis-Tranexamic acid- $^{13}\text{C}_2,^{15}\text{N}$** (IS): Precursor ion $[\text{M}+\text{H}]^+$ m/z 161.2 \rightarrow Product ion m/z (e.g., 97.1).[\[2\]](#)

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of tranexamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for quantitative analysis of Tranexamic Acid.

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